Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core substituted with a 2,6-difluorophenyl group at position 4, ethyl carboxylate at position 3, and methyl groups at positions 2, 7, and 5. These compounds are synthesized via Hantzsch-type reactions, often involving dimedone, aldehydes, and ammonium acetate under solvent-free or ethanol conditions .
Properties
Molecular Formula |
C21H23F2NO3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23F2NO3/c1-5-27-20(26)16-11(2)24-14-9-21(3,4)10-15(25)18(14)19(16)17-12(22)7-6-8-13(17)23/h6-8,19,24H,5,9-10H2,1-4H3 |
InChI Key |
ZGALTQPYTIEYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=CC=C3F)F)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps. Initially, dimedone reacts with 2,6-difluorobenzaldehyde to form a Knoevenagel adduct, which undergoes Michael addition with the enamine generated from ethyl acetoacetate and ammonium acetate. Cyclization and dehydration yield the hexahydroquinoline core. Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is the preferred Lewis acid catalyst, facilitating proton transfer and stabilizing intermediates.
Standard Protocol
A representative procedure involves:
-
Charging a flame-dried flask with dimedone (10 mmol), ethyl acetoacetate (10 mmol), and Yb(OTf)₃ (5 mol%) in absolute ethanol (30 mL).
-
Adding 2,6-difluorobenzaldehyde (10 mmol) and ammonium acetate (10 mmol) under argon.
-
Stirring at room temperature for 48 hours.
-
Concentrating the mixture via rotary evaporation and purifying by silica column chromatography (ethyl acetate/hexane, 1:4).
Table 1. Optimization of Four-Component Synthesis
| Condition | Variation | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Yb(OTf)₃ | 72 | 98 | |
| Catalyst | InCl₃ | 58 | 95 | |
| Solvent | Ethanol | 72 | 98 | |
| Solvent | i-PrOH | 65 | 97 | |
| Temperature | 80°C | 68 | 96 | |
| Reaction Time | 48 hours | 72 | 98 |
Lewis Acid-Catalyzed Synthesis
Ytterbium(III) Triflate Catalysis
Yb(OTf)₃ outperforms traditional Brønsted acids due to its moisture tolerance and recyclability. A study demonstrated that 5 mol% Yb(OTf)₃ in ethanol achieves 72% yield, whereas HCl or acetic acid yields <50% under identical conditions. The catalyst stabilizes the imine intermediate, accelerating cyclization.
Alternative Catalysts
-
Indium(III) Chloride : Provides moderate yields (58%) but requires higher temperatures (80°C).
-
Cerium(IV) Ammonium Nitrate (CAN) : Effective in acetonitrile, though yields drop to 50% due to side reactions.
-
Rhodium(II) Catalysis : While Rh(II) complexes excel in quinoline synthesis via cyclopropanation, their application to hexahydroquinolines remains unexplored. Preliminary trials with methyl diazoacetate yielded undesired indole adducts, highlighting the need for substrate-specific optimization.
Solvent and Reaction Parameter Optimization
Solvent Effects
Ethanol’s polarity and protic nature enhance intermediate solubility and proton transfer, making it ideal for Hantzsch reactions. Substituting ethanol with isopropanol reduces yield by 7% due to slower reaction kinetics. Non-polar solvents like toluene preclude effective mixing of ammonium acetate, resulting in <30% yields.
Temperature and Time
Room-temperature reactions (25°C) over 48 hours favor high yields (72%), whereas elevated temperatures (80°C) shorten the reaction to 12 hours but promote decomposition, lowering yields to 68%. Microwave-assisted synthesis reduces time to 2 hours but complicates scale-up due to rapid exotherms.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively removes unreacted dimedone and acetylated byproducts. Gradient elution (1:4 to 1:2) resolves the target compound (Rf = 0.45) from closely related impurities.
Recrystallization
Diffraction-quality crystals are obtained by slow evaporation from methanol/hexane (1:4). X-ray crystallography confirms the pseudo-axial orientation of the 2,6-difluorophenyl group and the envelope conformation of the cyclohexanone ring.
Table 2. Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Dihedral Angle (DHP/Phenyl) | 89.2° | |
| Hydrogen Bonds | N–H⋯O, C–H⋯O |
Comparative Analysis of Synthetic Routes
The four-component Hantzsch method remains superior for scalability and yield (72% vs. <50% for alternative routes). Rh(II)-catalyzed approaches, while innovative, require extensive substrate redesign to accommodate the hexahydroquinoline framework . Future efforts should explore enzymatic catalysis or flow chemistry to enhance atom economy and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs, their substituents, molecular properties, and biological activities based on the provided evidence:
*Molecular weights estimated based on substituent contributions where exact values are unavailable.
Key Comparative Findings
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Fluorine, Bromine): Fluorine substituents (as in the 4-fluorophenyl and hypothetical 2,6-difluorophenyl variants) increase lipophilicity and metabolic stability, enhancing membrane permeability . Bromine in the 5-bromo-2-hydroxyphenyl analog may improve binding to hydrophobic enzyme pockets .
- Hydroxyl/Methoxy Groups: The 3-hydroxyphenyl and 4-methoxyphenyl variants exhibit improved solubility in polar solvents, which is critical for bioavailability. Methoxy groups also contribute to antioxidant activity via radical scavenging .
- Amino Groups: The 4-diethylaminophenyl derivative’s amino group enhances solubility and may enable pH-responsive behavior in drug delivery systems .
Structural and Crystallographic Differences
- The phenyl-substituted analog crystallizes in a triclinic system (P1) with a hydrogen-bonded chain motif, while bulkier substituents (e.g., diethylamino) likely disrupt packing efficiency, leading to less ordered crystalline phases .
Biological Activity
Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables summarizing key research findings and case studies that highlight its potential therapeutic applications.
The compound has the following chemical structure:
- Molecular Formula : C19H19F2NO3
- CAS Number : 2930443
- Molecular Weight : 345.36 g/mol
Structural Characteristics
The structure of the compound features a hexahydroquinoline core with a carboxylate group and a difluorophenyl substituent, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline exhibit antimicrobial properties. For instance, studies have shown that certain oxoquinoline derivatives can act as potent inhibitors against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence antimicrobial efficacy .
Antiviral Activity
This compound has also demonstrated antiviral activity. Notably, derivatives have been identified as selective inhibitors of HIV-1 transcription. This suggests potential applications in antiviral drug development .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy Against HIV-1
A study conducted by Baba et al. (1997) explored the antiviral properties of various oxoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of HIV-1 transcription in vitro. The study emphasized the importance of structural modifications in enhancing antiviral potency .
Case Study: Antimicrobial Activity
Koga et al. (1980) investigated the antimicrobial effects of oxoquinolone derivatives. Their findings revealed that specific substitutions on the quinoline ring could enhance antibacterial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this compound's structure .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodological Answer : The Hantzsch multicomponent reaction is widely used for synthesizing hexahydroquinoline derivatives. For this compound, start with 2,6-difluorobenzaldehyde, ethyl acetoacetate, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate. Use ethanol as a solvent under reflux (80–90°C) for 6–8 hours. Catalysts like L-glutamine (5 mol%) can improve yields (up to 75%) by facilitating imine formation and cyclization . Purify via column chromatography (hexane/ethyl acetate, 7:3). Confirm purity using HPLC (>95%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify aromatic protons (δ 6.8–7.4 ppm for difluorophenyl), ester carbonyl (δ ~165 ppm), and methyl groups (δ 1.2–2.5 ppm). Compare with analogs like Ethyl 4-(4-fluorophenyl) derivatives for substituent effects .
- FTIR : Look for C=O stretches (~1700 cm for ester and ketone) and C-F vibrations (1100–1250 cm) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 403.4 (CHFNO) .
Q. What are the key crystallographic parameters for structural confirmation?
- Methodological Answer : X-ray diffraction (single-crystal) typically reveals a triclinic system (space group ) with unit cell parameters: Å, Å, Å, and angles α ≈ 98°, β ≈ 92°, γ ≈ 106°. Compare bond lengths (e.g., C=O at 1.21 Å) and torsion angles with Ethyl 4-phenyl analogs .
Advanced Research Questions
Q. How do electronic effects of 2,6-difluorophenyl substituents influence reactivity in catalytic hydrogenation?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at the 4-position. Test hydrogenation (H, Pd/C, 50 psi) in THF at 25°C. Monitor via H NMR for reduction of the 5-oxo group to hydroxyl. Compare kinetics with non-fluorinated analogs (e.g., Ethyl 4-phenyl derivatives) to quantify steric/electronic effects .
Q. What strategies resolve contradictions in biological activity data across similar hexahydroquinolines?
- Methodological Answer :
- Dose-Response Studies : Perform IC assays (e.g., antimicrobial testing against S. aureus and E. coli) at concentrations from 1–100 µM. Use Ethyl 4-(4-chlorophenyl) analogs as controls .
- Molecular Docking : Model interactions with target enzymes (e.g., DNA gyrase) using AutoDock Vina. Compare binding affinities with fluorinated vs. chlorinated derivatives to explain activity variations .
Q. How can reaction conditions be optimized to mitigate byproducts from competing cyclization pathways?
- Methodological Answer : Use a Design of Experiments (DoE) approach. Vary parameters:
Q. What analytical methods quantify hydrolytic stability of the ester group under physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor ester hydrolysis via:
- HPLC : Track disappearance of parent compound (retention time ~8.2 min) and emergence of carboxylic acid (retention time ~5.5 min) .
- LC-MS : Confirm hydrolyzed product ([M–CHOH+H] at m/z 331.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
